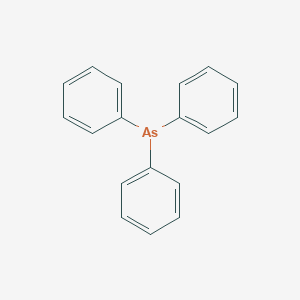

Triphenylarsine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 478. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Arsenicals - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

triphenylarsane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15As/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLUKJNHPBNVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15As | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060529 | |

| Record name | Arsine, triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] Fine colorless crystals; [Aldrich MSDS] | |

| Record name | Triphenylarsine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000496 [mmHg] | |

| Record name | Triphenylarsine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

603-32-7 | |

| Record name | Triphenylarsine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylarsine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPHENYLARSINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arsine, triphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsine, triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylarsine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLARSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN8EZ3FL74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Triphenylarsine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for triphenylarsine (AsPh₃), a crucial reagent and ligand in organic synthesis and coordination chemistry. This document details experimental protocols, presents quantitative data for comparative analysis, and illustrates reaction pathways and workflows to aid in the practical application of these methods.

Synthesis of this compound

This compound can be synthesized through several methods, with the most common routes involving the reaction of an arsenic trihalide with an arylating agent such as a Grignard reagent, an organolithium compound, or via a Wurtz-like coupling reaction.

Wurtz-like Reaction

The Wurtz-like reaction is a classical and high-yielding method for the synthesis of this compound. It involves the reaction of arsenic trichloride (B1173362) with chlorobenzene (B131634) in the presence of sodium metal as a reducing agent.

Reaction Pathway:

Caption: Wurtz-like synthesis of this compound.

Experimental Protocol:

A detailed procedure for this synthesis is provided by Organic Syntheses. In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, powdered sodium is covered with benzene (B151609). A mixture of arsenic trichloride and chlorobenzene is added dropwise to initiate the reaction, which is then heated under reflux. After an extended reflux period, the hot reaction mixture is filtered to remove sodium chloride. The benzene is removed by distillation, and the crude this compound is isolated.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 93-97% | [1] |

| Melting Point (crude) | 57-59 °C | [1] |

| Purity | High, suitable for many applications after recrystallization | [1] |

Grignard Reaction

The Grignard reaction provides a versatile route to this compound, involving the reaction of a phenyl-Grignard reagent (phenylmagnesium bromide) with an arsenic trihalide, typically arsenic trichloride.

Reaction Pathway:

Caption: Grignard synthesis of this compound.

Experimental Protocol:

Phenylmagnesium bromide is prepared in anhydrous diethyl ether from magnesium turnings and bromobenzene (B47551). The Grignard reagent is then slowly added to a solution of arsenic trichloride in anhydrous ether, typically at a low temperature to control the exothermic reaction. After the addition is complete, the reaction mixture is refluxed. The reaction is then quenched with a saturated ammonium (B1175870) chloride solution, and the organic layer is separated, dried, and the solvent evaporated to yield crude this compound.

Quantitative Data:

| Parameter | Value |

| Yield | Typically 60-80% |

| Purity | Good, may contain biphenyl (B1667301) as a major impurity |

Phenyllithium (B1222949) Reaction

The use of phenyllithium offers another efficient method for the synthesis of this compound. Phenyllithium is a more reactive organometallic reagent compared to the Grignard reagent.[1]

Reaction Pathway:

Caption: Phenyllithium synthesis of this compound.

Experimental Protocol:

Phenyllithium is typically prepared by the reaction of bromobenzene or chlorobenzene with lithium metal in anhydrous diethyl ether or is purchased as a commercially available solution. The phenyllithium solution is then added dropwise to a cooled solution of arsenic tribromide in ether. Following the addition, the reaction mixture is stirred and then hydrolyzed with water. The organic layer is separated, dried, and the solvent is removed to afford the crude product.

Quantitative Data:

| Parameter | Value |

| Yield | Can be high, often exceeding 80% |

| Purity | Generally high, with fewer byproducts compared to the Grignard method |

Purification of this compound

Crude this compound from any of the synthetic routes typically requires purification to remove unreacted starting materials, byproducts, and other impurities. The most common and effective method for purifying solid this compound is recrystallization.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures.

Purification Workflow:

Caption: General workflow for the purification of this compound by recrystallization.

Experimental Protocol:

The crude this compound is dissolved in a minimum amount of a suitable hot solvent. If colored impurities are present, activated charcoal can be added to the hot solution, which is then filtered through a fluted filter paper to remove the charcoal and any other insoluble impurities. The hot, clear filtrate is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried.

Solvent Selection and Quantitative Data:

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

| Solvent System | Expected Recovery | Purity | Reference |

| 95% Ethanol (B145695) | High | Excellent | [1] |

| Benzene | Good | Good | |

| Ethanol/Water | Variable, depends on ratio | Good |

For the highly effective Wurtz-like synthesis, recrystallization from 95% ethanol is the recommended procedure, yielding a product with a sharp melting point.[1]

Summary and Comparison of Methods

| Synthesis Method | Key Advantages | Key Disadvantages | Typical Yield |

| Wurtz-like Reaction | High yield, uses relatively inexpensive starting materials. | Requires handling of sodium metal, which is highly reactive. | 93-97% |

| Grignard Reaction | Versatile, applicable to a wide range of aryl groups. | Can produce significant amounts of biphenyl byproduct; requires strictly anhydrous conditions. | 60-80% |

| Phenyllithium Reaction | High yield, generally cleaner reaction than the Grignard method. | Phenyllithium is highly reactive and pyrophoric, requiring careful handling. | >80% |

For purification, recrystallization remains the most practical and efficient method for obtaining high-purity this compound. The choice of solvent should be optimized based on the scale of the purification and the nature of the impurities present. For most applications, recrystallization from 95% ethanol provides an excellent balance of recovery and purity.

References

A Technical Guide to the Crystal Structure Analysis of Triphenylarsine

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure analysis of triphenylarsine (AsPh₃), an organoarsenic compound widely utilized as a ligand in coordination chemistry and a reagent in organic synthesis.[1][2][3] A precise understanding of its three-dimensional atomic arrangement, elucidated through single-crystal X-ray diffraction, is fundamental to comprehending its chemical reactivity, designing novel catalysts, and developing new materials.[3][4]

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1 with four independent molecules in the asymmetric unit.[5] The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₈H₁₅As |

| Molar Mass | 306.24 g·mol⁻¹ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 11.200(2) Å |

| b = 15.263(7) Å | |

| c = 17.871(6) Å | |

| α = 84.63(5)° | |

| β = 80.21(5)° | |

| γ = 86.41(6)° | |

| Molecules per Unit Cell (Z) | 8 |

| Refinement R-factor | 0.055 |

Table 1: Summary of Crystallographic Data for this compound. Data sourced from Mazhar-ul-Haque, et al. (1985).[5]

Molecular Geometry and Structure

This compound adopts a pyramidal geometry around the central arsenic atom.[1] The dimensions and conformations of the four independent molecules within the asymmetric unit are nearly identical.[5] The molecule does not exhibit ideal C₃ᵥ symmetry in the crystalline state.[5]

| Parameter | Value Range |

| As-C Bond Distance | 1.942–1.956 Å |

| C-As-C Bond Angle | 99.6–100.5° |

Table 2: Selected Interatomic Distances and Angles for this compound. Data sourced from Wikipedia and chemeurope.com.[1][6]

The arsenic-carbon bond lengths and the carbon-arsenic-carbon bond angles are consistent with those expected for an organoarsenic compound.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound and concludes with the refinement of the atomic model against experimental diffraction data.[7][8]

3.1 Synthesis and Crystallization

A common method for the synthesis of this compound involves the reaction of arsenic trichloride (B1173362) with chlorobenzene (B131634) using sodium as a reducing agent.[1][6]

-

Reaction: AsCl₃ + 3 PhCl + 6 Na → AsPh₃ + 6 NaCl

High-quality single crystals suitable for X-ray diffraction are essential for successful structure determination.[4][9] A typical crystallization protocol for this compound involves recrystallization from a supersaturated solution.

-

Dissolution: The crude this compound product is dissolved in a minimal amount of boiling ethanol (B145695) (95%).[10]

-

Hot Filtration: The hot solution is filtered to remove any insoluble impurities.

-

Slow Cooling: The filtrate is allowed to cool slowly to room temperature. This gradual cooling is critical to prevent the rapid precipitation of the compound, which can trap impurities and solvent within the crystal lattice.[9]

-

Crystal Growth: As the solution cools, the solubility of this compound decreases, leading to the formation of colorless single crystals.

-

Isolation: The resulting crystals are isolated by vacuum filtration and washed with a small amount of cold ethanol.[10]

3.2 Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for elucidating the three-dimensional atomic arrangement of crystalline compounds.[4] The following outlines a generalized protocol for data collection.

-

Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected.[7] Due to the potential air sensitivity of organometallic compounds, the crystal is often coated in a viscous oil (e.g., paratone) and mounted on a goniometer head.[9]

-

Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature, typically 100 K, to minimize the thermal motion of the atoms and improve the quality of the diffraction data.[4]

-

X-ray Source: A beam of monochromatic X-rays, commonly from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) source, is directed at the crystal.[4]

-

Diffraction Pattern Generation: As the crystal is rotated in the X-ray beam, a unique diffraction pattern of reflections is generated.[7]

-

Data Recording: The intensities and positions of the diffracted X-rays are recorded using an area detector, such as a CCD or pixel detector.[7]

3.3 Structure Solution and Refinement

The collected diffraction data is processed to determine the arrangement of atoms within the crystal.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.[4]

-

Structure Solution: The "phase problem" is solved to generate an initial electron density map. For this compound, the structure was solved using direct methods.[5] This computational technique uses statistical relationships between structure factors to determine initial phases.

-

Structure Refinement: The initial atomic model is refined against the experimental data. The structure of this compound was refined using full-matrix least-squares and subsequently block-diagonal least-squares methods.[5] This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors, which is monitored by the R-factor. The final R-factor for the reported structure was 0.055.[5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C18H15As | CID 11773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 6. This compound [chemeurope.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Triphenylarsine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for triphenylarsine. It includes tabulated spectral data, detailed experimental protocols for data acquisition, and a visual representation of the molecule's structure-spectra correlation, designed to assist researchers in the identification and characterization of this compound.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound are characterized by signals in the aromatic region, consistent with its molecular structure comprising three phenyl rings attached to an arsenic atom. Due to the symmetry of the molecule, the protons and carbons of the phenyl rings give rise to distinct sets of signals corresponding to the ipso, ortho, meta, and para positions.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in chloroform-d (B32938) (CDCl₃) typically shows a complex multiplet in the aromatic region. The signals for the ortho, meta, and para protons are often overlapping.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| Aromatic (ortho, meta, para) | 7.26 - 7.35[1] | Multiplet | CDCl₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound in CDCl₃ displays four distinct signals corresponding to the four unique carbon environments in the phenyl rings.

| Carbon Environment | Chemical Shift (δ, ppm) | Solvent |

| C-ipso | 138.9 | CDCl₃ |

| C-ortho | 133.8 | CDCl₃ |

| C-meta | 128.9 | CDCl₃ |

| C-para | 128.4 | CDCl₃ |

Note: The specific chemical shifts for ¹³C NMR can vary slightly depending on the spectrometer frequency and sample concentration. The data presented here is a representative example.

Experimental Protocols

The following protocols outline the procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. As this compound can be air-sensitive, appropriate handling techniques should be employed.[2][3][4]

Sample Preparation (Air-Sensitive Protocol)

-

Glassware Preparation : Ensure all glassware, including the NMR tube and any vials, are thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).

-

Weighing : In an inert atmosphere (e.g., inside a glovebox), accurately weigh the this compound sample. For ¹H NMR, 5-10 mg is typically sufficient, while for ¹³C NMR, 20-50 mg is recommended.[5]

-

Solvent Addition : Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) that has been previously degassed and stored over molecular sieves to remove residual water and oxygen.[2]

-

Dissolution : Gently agitate the vial to ensure complete dissolution of the sample.

-

Transfer : Using a clean, dry pipette, transfer the solution into a 5 mm NMR tube.

-

Sealing : Cap the NMR tube securely. For prolonged storage or for highly sensitive samples, using an NMR tube with a J. Young's tap is recommended to ensure an airtight seal.[4]

¹H NMR Data Acquisition

-

Instrument Setup : Place the NMR tube in the spectrometer. Lock the field frequency using the deuterium (B1214612) signal of the solvent.

-

Shimming : Optimize the magnetic field homogeneity by shimming the sample to obtain sharp, symmetrical peaks.

-

Acquisition Parameters :

-

Pulse Program : A standard 30° or 45° pulse sequence (e.g., zg30).[6]

-

Spectral Width : Set to cover the aromatic region, typically 0-10 ppm.

-

Acquisition Time : 2-4 seconds.[5]

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 8 to 16 scans are generally sufficient for a sample of this concentration.

-

¹³C NMR Data Acquisition

-

Instrument Setup : Use the same locked and shimmed sample from the ¹H NMR acquisition.

-

Tuning : Tune the NMR probe to the ¹³C frequency.

-

Acquisition Parameters :

-

Pulse Program : A standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets.[5]

-

Spectral Width : Set to cover the expected range for aromatic carbons, typically 0-160 ppm.

-

Acquisition Time : 1-2 seconds.[5]

-

Relaxation Delay : 2-5 seconds. A longer delay is used to ensure quantitative relaxation of all carbon nuclei, especially the quaternary ipso-carbon.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction : Manually or automatically correct the phase of the spectrum.

-

Baseline Correction : Apply a baseline correction to ensure a flat baseline.

-

Referencing : Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.[5][7]

-

Peak Picking and Integration : Identify the chemical shift of each peak. For ¹H NMR, integrate the signals to determine the relative number of protons.

Visualization of Structure-Spectra Correlation

The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic NMR signals.

Caption: Correlation of this compound's structure with its ¹H and ¹³C NMR signals.

References

- 1. This compound(603-32-7) 1H NMR spectrum [chemicalbook.com]

- 2. organomation.com [organomation.com]

- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 5. benchchem.com [benchchem.com]

- 6. books.rsc.org [books.rsc.org]

- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Triphenylarsine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylarsine (AsPh₃), an organoarsenic compound, is a colorless, crystalline solid widely utilized as a ligand in coordination chemistry and as a reagent in organic synthesis.[1] Its unique electronic and steric properties make it a valuable tool in catalysis and the development of new materials. This guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and spectral analyses, to support its application in research and development.

Physical Properties

This compound is a stable solid under standard conditions. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₅As | [1][2] |

| Molar Mass | 306.24 g/mol | [1][2] |

| Appearance | Colorless to white crystalline solid | [1][2] |

| Melting Point | 58-61 °C | [1] |

| Boiling Point | 373 °C at 760 mmHg | [1] |

| Density | 1.22 - 1.395 g/cm³ | [1] |

| Solubility | Insoluble in water. Soluble in diethyl ether, benzene, and methanol. Slightly soluble in ethanol (B145695). | [1] |

| Crystal Structure | Pyramidal | [1] |

| As-C Bond Distance | 1.942–1.956 Å | [1] |

| C-As-C Bond Angle | 99.6–100.5° | [1] |

Chemical Properties and Reactivity

This compound exhibits a rich and diverse chemistry, primarily centered around the arsenic atom. It readily undergoes oxidation, forms coordination complexes with various metals, and can be utilized in a range of organic transformations.

Oxidation

This compound is readily oxidized to this compound oxide by common oxidizing agents such as hydrogen peroxide.[1]

Coordination Chemistry

As a soft ligand, this compound forms stable complexes with a variety of transition metals, influencing their catalytic activity and stability.

Reaction with Alkyl Halides (Arsa-Wittig Reaction)

This compound reacts with activated alkyl halides to form arsonium (B1239301) salts, which can then react with aldehydes to produce olefins in a manner analogous to the Wittig reaction.[3]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via a Wurtz-like reaction of arsenic trichloride (B1173362) with chlorobenzene (B131634) and sodium.

Experimental Workflow:

Detailed Protocol:

-

In a three-necked flask equipped with a reflux condenser and a dropping funnel, add sodium metal to dry benzene.

-

A mixture of arsenic trichloride and chlorobenzene is added dropwise to the sodium suspension.

-

The reaction mixture is refluxed for several hours.

-

After cooling, the mixture is filtered to remove the precipitated sodium chloride.

-

The solvent is removed from the filtrate by distillation under reduced pressure.

-

The crude this compound is purified by recrystallization from hot ethanol to yield colorless crystals.[4]

Oxidation of this compound to this compound Oxide

Detailed Protocol:

-

Dissolve this compound in a suitable solvent such as acetone.

-

Cool the solution in an ice bath.

-

Add hydrogen peroxide (30% aqueous solution) dropwise with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Remove the solvent under reduced pressure.

-

The resulting solid is recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to give pure this compound oxide.[5]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (in CDCl₃): The proton NMR spectrum of this compound typically shows a multiplet in the aromatic region.

-

δ 7.2-7.5 ppm (m, 15H): This multiplet corresponds to the fifteen aromatic protons of the three phenyl groups.

¹³C NMR (in CDCl₃): The carbon NMR spectrum provides more detailed structural information.

-

δ ~128-134 ppm: Multiple signals in this region correspond to the different carbon environments within the phenyl rings (ipso, ortho, meta, and para carbons).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of the phenyl groups and the As-C bond.

Table 2: Key IR Absorptions of this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3050 | Aromatic C-H stretch | Medium |

| ~1575 | Aromatic C=C stretch | Medium-Strong |

| ~1480, ~1430 | Aromatic C=C stretch | Strong |

| ~1070 | In-plane C-H bend | Medium |

| ~735, ~690 | Out-of-plane C-H bend | Strong |

| ~460 | As-C stretch | Medium |

Safety and Handling

This compound is a toxic and environmentally hazardous substance.[1][6]

GHS Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][7]

-

P273: Avoid release to the environment.[1]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][7]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

-

In case of spills, avoid generating dust and clean up using appropriate procedures for hazardous materials.

Applications in Drug Development

While this compound itself is not used as a therapeutic agent due to its toxicity, its derivatives and complexes have been investigated for potential medicinal applications. The ability of arsenic compounds to interact with biological molecules, particularly proteins, has led to research into their use as enzyme inhibitors and anticancer agents. The this compound scaffold provides a versatile platform for the design and synthesis of novel organoarsenic compounds with potential therapeutic properties.

Conclusion

This compound is a compound of significant interest in both academic and industrial research. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable reagent and ligand. A thorough understanding of its characteristics, handling procedures, and synthetic applications is crucial for its safe and effective use in the laboratory. This guide provides a foundational resource for researchers, scientists, and drug development professionals working with this important organoarsenic compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound(603-32-7) 1H NMR spectrum [chemicalbook.com]

- 3. Synthesis of olefins via a Wittig reaction mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound oxide–hydrogen peroxide adduct - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 6. This compound | C18H15As | CID 11773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cpachem.com [cpachem.com]

- 8. gelest.com [gelest.com]

Molecular geometry and bonding in Triphenylarsine

An In-depth Technical Guide on the Molecular Geometry and Bonding in Triphenylarsine

Introduction

This compound, with the chemical formula As(C₆H₅)₃, is an organoarsenic compound that presents as a colorless crystalline solid.[1] Often abbreviated as AsPh₃, it is a key reagent and ligand in the fields of organic synthesis and coordination chemistry.[1][2] Its utility stems from the specific electronic and steric properties conferred by the central arsenic atom and the three surrounding phenyl groups. This guide provides a detailed examination of the molecular geometry, bonding characteristics, and the experimental and computational methods used to elucidate these features, tailored for researchers and professionals in chemical and pharmaceutical sciences.

Molecular Geometry

The three-dimensional arrangement of atoms in this compound has been extensively characterized, primarily through single-crystal X-ray diffraction studies. The molecule adopts a distinct pyramidal geometry around the central arsenic atom.[1] This structure is analogous to other triphenyl pnictogen compounds, such as triphenylphosphine (B44618) and triphenylamine.

Coordination and Bond Angles

The arsenic atom is bonded to the ipso-carbons of the three phenyl rings. The C-As-C bond angles are consistently found to be in the range of 99.6–100.5°.[1] This deviation from the ideal tetrahedral angle of 109.5° is characteristic of pnictogen hydrides and their organic derivatives, reflecting the significant s-character of the lone pair on the arsenic atom.

Propeller Conformation

Due to steric hindrance between the ortho-hydrogens of the adjacent phenyl rings, the rings are twisted out of the planes defined by the C-As-C bonds. This arrangement results in a stable, non-planar, propeller-like conformation.[3][4][5] While this compound can exist as two enantiomeric propeller conformers (P and M), the barrier to interconversion in solution is typically low.[4] The specific conformation can be influenced by intermolecular interactions within the crystal lattice.[6] Crystallographic studies have shown that the molecule does not possess ideal C₃ symmetry in the solid state.[6]

Caption: 2D representation of this compound's pyramidal structure.

Bonding Characteristics

The bonding in this compound is defined by the covalent interactions between the arsenic atom and the carbon atoms of the phenyl rings.

Arsenic-Carbon (As-C) Bond

The As-C bonds are single covalent bonds formed from the overlap of an sp³-hybridized orbital on arsenic with an sp²-hybridized orbital on the phenyl carbon. Crystallographic data indicate that the As-C bond distances are in the range of 1.942–1.956 Å.[1] As a ligand, this compound acts as a σ-donor through its lone pair, similar to phosphine (B1218219) ligands, although it is generally considered less basic.[7] The weaker σ-donating ability of arsenic compared to phosphorus is a known characteristic of arsine ligands.[8]

Electronic Properties and Ligand Behavior

The electronic nature of the As-C bond and the presence of the lone pair on the arsenic atom are central to its function as a ligand in transition-metal catalysis.[8] The metal-arsenic bond is typically longer than a corresponding metal-phosphorus bond, which creates a more sterically open environment around the metal center.[8] This property, combined with its electronic profile, allows for fine-tuning of the catalytic activity of metal complexes.

Data Presentation: Structural Parameters

The following table summarizes the key geometric parameters for this compound as determined by X-ray crystallography.

| Parameter | Value | Reference |

| Bond Lengths | ||

| As-C | 1.942–1.956 Å | [1] |

| Bond Angles | ||

| C-As-C | 99.6–100.5° | [1] |

| Crystal System | Triclinic | [6] |

| Space Group | P-1 | [6] |

Experimental and Computational Protocols

The structural and electronic properties of this compound are determined using a combination of experimental techniques and computational modeling.

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the precise atomic arrangement in the solid state.[9]

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable organic solvent like ethanol (B145695) or a benzene/ether mixture. The crystal should be of sufficient size and quality, free from significant defects.[9]

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector as a pattern of reflections at various angles and intensities.[9]

-

Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods, which are computational algorithms that phase the diffraction data to generate an initial electron density map.[9]

-

Structure Refinement: The initial atomic model is refined using least-squares methods to improve the agreement between the calculated and observed diffraction patterns.[6] This iterative process yields the final, high-resolution molecular structure, including precise bond lengths and angles.

Caption: Simplified workflow for molecular structure determination via X-ray crystallography.

Gas-Phase Electron Diffraction (GED)

GED is an experimental technique used to determine the molecular structure of compounds in the gas phase.[10][11]

Methodology: A beam of high-energy electrons is scattered by a gaseous sample of the molecule. The resulting diffraction pattern is recorded and analyzed.[12] Because the molecules are randomly oriented in the gas phase, the data is one-dimensional.[13] This pattern is dependent on the internuclear distances within the molecule. By fitting a theoretical model of the molecular geometry to the experimental data, key structural parameters like bond lengths and angles can be determined for the isolated molecule, providing a valuable comparison to solid-state crystal structures.[11]

Computational Modeling

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool to complement experimental findings.[14]

Methodology: Geometry optimization calculations are performed to find the lowest energy conformation of the molecule.[15][16] These calculations can predict bond lengths, bond angles, and torsional angles, which can be compared with experimental data from X-ray crystallography and GED. Furthermore, computational methods can provide insights into the electronic structure, including the nature of the frontier molecular orbitals (HOMO and LUMO), which helps in understanding the molecule's reactivity and ligand properties.[17]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C18H15As | CID 11773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The crystal structure of this compound sulphide - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Inducing Propeller Chirality in Triaryl Boranes with Chiral Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 7. Organoarsenic chemistry - Wikipedia [en.wikipedia.org]

- 8. Structural effects of arsine ligands on C–H difunctionalization of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. osti.gov [osti.gov]

- 11. Gas-phase versus crystal structure of triflamide and some of its heterocyclic derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Extracting the electronic structure signal from X-ray and electron scattering in the gas phase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. "Gas-phase electron diffraction from laser-aligned molecules" by Jie Yang and Martin Centurion [digitalcommons.unl.edu]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

An In-depth Technical Guide to the Synthesis and Characterization of Triphenylarsine Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylarsine oxide ((C₆H₅)₃AsO), a compound of significant interest in coordination chemistry and as a ligand in catalysis, is a stable, crystalline solid. This guide provides a comprehensive overview of its synthesis via the oxidation of this compound, alongside a detailed examination of its structural and spectroscopic properties. The methodologies and data presented herein are intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of organoarsenic compounds.

Synthesis of this compound Oxide

The most common and straightforward method for the synthesis of this compound oxide is the oxidation of its precursor, this compound.

Synthesis of the Precursor: this compound (As(C₆H₅)₃)

This compound can be prepared via a Wurtz-like reaction. While various methods exist for the synthesis of this compound, a common laboratory-scale preparation involves the reaction of an arsenic trihalide with a phenylating agent. A typical procedure is the reaction of arsenic trichloride (B1173362) with chlorobenzene (B131634) in the presence of sodium.

Reaction: AsCl₃ + 3 C₆H₅Cl + 6 Na → As(C₆H₅)₃ + 6 NaCl

Oxidation of this compound to this compound Oxide

The oxidation of this compound is readily achieved using hydrogen peroxide. This reaction proceeds cleanly to yield the desired product.

Reaction: As(C₆H₅)₃ + H₂O₂ → (C₆H₅)₃AsO + H₂O[1]

Experimental Protocol: Oxidation of this compound

To a solution of this compound (1.0 g, 3.26 mmol) in acetone (B3395972) (20 mL) is added 30% aqueous hydrogen peroxide (0.5 mL, 4.89 mmol) dropwise with stirring at room temperature. The reaction mixture is stirred for 2 hours. The solvent is then removed under reduced pressure to yield a white solid. The crude product is recrystallized from a suitable solvent such as benzene (B151609) or ethanol (B145695) to afford colorless crystals of this compound oxide.

Note: this compound and its derivatives are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Characterization of this compound Oxide

A comprehensive characterization of this compound oxide is crucial to confirm its identity and purity. The following techniques are routinely employed.

Physical Properties

This compound oxide is a faintly beige or colorless crystalline solid.[2] Key physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₁₅AsO |

| Molecular Weight | 322.23 g/mol |

| Melting Point | 191-193 °C |

| Appearance | Faintly beige/colorless crystalline solid[2] |

Spectroscopic Characterization

IR spectroscopy is a powerful tool for identifying the presence of the As=O functional group. The characteristic stretching vibration of the arsenic-oxygen double bond is a strong indicator of successful oxidation.

| Wavenumber (cm⁻¹) | Assignment |

| ~880 | ν(As=O) |

| 3050-3000 | ν(C-H, aromatic) |

| 1580-1450 | ν(C=C, aromatic) |

| 750-730, 690-670 | δ(C-H, aromatic out-of-plane) |

¹H and ¹³C NMR spectroscopy are used to confirm the presence of the phenyl groups and the overall structure of the molecule. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR: The proton NMR spectrum will show multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm, corresponding to the protons of the three phenyl rings.

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons. The number and chemical shifts of these signals can provide information about the symmetry of the molecule.

Mass spectrometry is used to determine the molecular weight of this compound oxide and to study its fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 322.

Expected Fragmentation: The fragmentation of the molecular ion may involve the loss of phenyl groups (C₆H₅, 77 u) and the oxygen atom. Common fragments would include [M-O]⁺, [M-C₆H₅]⁺, and ions corresponding to the phenyl fragments themselves.

The UV-Vis spectrum of this compound oxide, typically recorded in a solvent like ethanol or acetonitrile, shows absorption bands in the ultraviolet region characteristic of the phenyl chromophores. The NIST WebBook shows absorption maxima around 220 nm, 260 nm, and 270 nm.[3][4]

X-ray Crystallography

The definitive three-dimensional structure of this compound oxide can be determined by single-crystal X-ray diffraction. This compound oxide is known to crystallize as a monohydrate.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 11.14 Å |

| b | 16.65 Å |

| c | 11.41 Å |

| β | 130.7° |

| Z | 4 |

Logical Relationships and Workflows

Synthesis Workflow

The synthesis of this compound oxide follows a clear, two-step process from commercially available starting materials.

Caption: Synthetic pathway to this compound Oxide.

Characterization Logic

The characterization of the synthesized this compound oxide involves a series of analytical techniques to confirm its identity and purity.

Caption: Analytical workflow for the characterization of this compound Oxide.

References

- 1. This compound oxide–hydrogen peroxide adduct - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 2. This compound oxide | C18H15AsO | CID 14382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound oxide [webbook.nist.gov]

- 4. This compound oxide [webbook.nist.gov]

Early applications of Triphenylarsine in organic synthesis

An In-depth Technical Guide on the Early Applications of Triphenylarsine in Organic Synthesis

Introduction

This compound (AsPh₃) is a colorless, crystalline organoarsenic compound that has played a significant, albeit less common, role in the advancement of organic synthesis compared to its phosphine (B1218219) analogue.[1][2] Historically, it has been utilized as a versatile reagent and ligand in various chemical transformations.[3] Its unique electronic and steric properties have made it a valuable tool in forming carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth exploration of the foundational applications of this compound, focusing on its early uses in olefination reactions, as a ligand in transition metal catalysis, and as a precursor for other essential reagents. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental insights and quantitative data.

Synthesis of this compound

The preparation of this compound was a crucial first step for its subsequent use in synthesis. One of the early, established methods is a Wurtz-Fittig type reaction, which involves the reduction of arsenic trichloride (B1173362) with chlorobenzene (B131634) in the presence of sodium metal.[1]

Caption: Early synthesis of this compound via a Wurtz-Fittig reaction.

Application in Olefination: The Arsa-Wittig Reaction

One of the most significant early applications of this compound is in the arsenic analogue of the Wittig reaction, often termed the "arsa-Wittig" reaction. This process facilitates the conversion of carbonyl compounds, particularly aldehydes, into alkenes.[4][5] The reaction proceeds through the formation of an arsonium (B1239301) ylide, a reactive intermediate that engages with the carbonyl group.[4][6] While less common than its phosphorus counterpart, the arsine-mediated variant offers a viable pathway for olefin synthesis.[4]

The general workflow involves two key steps: the formation of an arsonium salt from this compound and an alkyl halide, followed by deprotonation to form the ylide which then reacts with an aldehyde.[4][7]

Caption: General workflow of the arsine-mediated Wittig reaction.

Quantitative Data from Arsa-Wittig Olefination

The efficiency of the arsine-mediated Wittig reaction has been documented with various substrates. The following table summarizes representative results from early studies, demonstrating the yields and conditions for the synthesis of α,β–unsaturated esters and nitriles.[4]

| Entry | Alkyl Bromide (R-Br) | Aldehyde | Temp (°C) | Time (min) | Yield (%) | (E:Z) Ratio |

| 1 | Methyl bromoacetate (B1195939) | Benzaldehyde (B42025) | RT | 5 | 95 | 99:1 |

| 2 | Methyl bromoacetate | 4-Chlorobenzaldehyde | RT | 5 | 92 | 99:1 |

| 3 | Methyl bromoacetate | 4-Methoxybenzaldehyde | RT | 5 | 93 | 99:1 |

| 4 | Methyl bromoacetate | 2-Naphthaldehyde | RT | 5 | 91 | 99:1 |

| 5 | Methyl bromoacetate | 2-Furaldehyde | RT | 5 | 85 | 99:1 |

| 6 | Methyl bromoacetate | Cinnamaldehyde | RT | 10 | 88 | 99:1 |

| 7 | Bromoacetonitrile | Benzaldehyde | RT | 5 | 94 | 86:14 |

| 8 | Bromoacetonitrile | 4-Chlorobenzaldehyde | RT | 5 | 91 | 85:15 |

Data sourced from a 2017 study on arsine-mediated Wittig reactions. The initial arsonium salt formation was conducted at 80°C for 30 minutes prior to the addition of the aldehyde and base at room temperature (RT).[4]

Detailed Experimental Protocol: Synthesis of Methyl Cinnamate

This protocol details the one-pot synthesis of methyl (E)-cinnamate from benzaldehyde and methyl bromoacetate, mediated by this compound.[4]

-

Arsonium Salt Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), combine this compound (1.2 mmol, 1.2 equiv) and methyl bromoacetate (1.0 mmol, 1.0 equiv).

-

Heating: Heat the mixture to 80°C and stir for 30 minutes. During this time, the mixture should solidify, indicating the formation of the arsonium salt.

-

Cooling and Reagent Addition: Allow the flask to cool to room temperature. Add benzaldehyde (1.0 mmol, 1.0 equiv) followed by a suitable base such as potassium carbonate (1.5 mmol, 1.5 equiv) and a solvent like THF or DMF.

-

Reaction: Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-10 minutes.

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Isolation: The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure olefin.

Application as a Ligand in Transition Metal Catalysis

This compound has been employed as a ligand in various transition metal-catalyzed cross-coupling reactions.[8] Arsine ligands are generally less basic and more polarizable than their phosphine counterparts, which can influence the activity and selectivity of the metal catalyst.[9] Early applications saw its use in palladium-catalyzed reactions such as the Stille and Sonogashira couplings.[8][10][11]

In these catalytic cycles, this compound coordinates to the metal center (e.g., Palladium), stabilizing it and modulating its electronic properties to facilitate key steps like oxidative addition and reductive elimination.

Caption: Generalized catalytic cycle for a cross-coupling reaction with AsPh₃.

Data on this compound in Catalysis

The following table summarizes early examples of palladium-catalyzed reactions where this compound served as a key ligand.

| Reaction Type | Catalyst System | Substrate 1 | Substrate 2 | Yield (%) | Reference |

| Stille Coupling | Pd₂(dba)₃ / AsPh₃ | Aryl Iodide | Organostannane | >90 | Early studies demonstrated high efficiency for Stille reactions.[10][12] |

| Sonogashira Coupling | PdCl₂(AsPh₃)₂ / CuI | Aryl Bromide | Terminal Alkyne | 70-95 | This compound complexes showed good reactivity.[11] |

| Heck Reaction | Pd(OAc)₂ / AsPh₃ | Aryl Halide | Alkene | 60-85 | AsPh₃ was found to be an effective ligand in Heck couplings.[8] |

| Hydroformylation | Rh-based catalyst with AsPh₃ | 1-Hexene | CO / H₂ | High | Used in early studies of transition metal-catalyzed hydroformylation.[13] |

Precursor to Other Reagents

Beyond its direct role in reactions, this compound is a valuable precursor for synthesizing other important organoarsenic compounds.

-

This compound Oxide (O=AsPh₃): A simple oxidation of this compound, typically with hydrogen peroxide, yields this compound oxide.[1] This compound has applications as a ligand and has been used in some olefination protocols.[4]

-

Tetraphenylarsonium Chloride ([AsPh₄]Cl): this compound is the starting material for the synthesis of tetraphenylarsonium chloride, a widely used precipitating agent for large anions.[1]

Caption: this compound as a precursor to other valuable reagents.

Conclusion

While often overshadowed by its phosphorus analogues, this compound has carved out a distinct and important niche in the history of organic synthesis. Its early applications in the arsa-Wittig reaction provided a novel route to alkenes, and its role as a ligand helped expand the scope of transition metal catalysis. Furthermore, its utility as a precursor for other organoarsenic reagents underscores its foundational importance. For the modern researcher, understanding these early applications provides valuable context and highlights the diverse reactivity that can be harnessed from elements across the periodic table.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C18H15As | CID 11773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of olefins via a Wittig reaction mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. Ylide - Wikipedia [en.wikipedia.org]

- 7. Synthesis of olefins via a Wittig reaction mediated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. This compound 97 603-32-7 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Triphenylarsine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylarsine (AsPh₃), a cornerstone of organoarsenic chemistry, has played a significant role as a ligand in coordination chemistry and a versatile reagent in organic synthesis since its discovery in the late 19th century. This whitepaper provides a comprehensive overview of the historical milestones in the discovery and synthesis of this compound, presenting detailed experimental protocols for its preparation and key reactions. Quantitative data is summarized in structured tables for comparative analysis, and reaction mechanisms and experimental workflows are visually represented through detailed diagrams.

Introduction

This compound is a colorless, crystalline solid with the chemical formula As(C₆H₅)₃. The arsenic atom in this compound is trivalent and possesses a lone pair of electrons, which allows it to act as a potent ligand for a wide range of transition metals. Its utility in organic synthesis is highlighted by its application in reactions such as the Wittig olefination and various coupling reactions. This document delves into the key historical developments, synthetic methodologies, and fundamental reactions of this important organoarsenic compound.

Historical Discovery

The first synthesis of this compound is attributed to the German chemists August Michaelis and Hermann Reese in 1886. Their pioneering work on organoarsenic compounds laid the foundation for a new field of chemistry. While the original publication in Berichte der deutschen chemischen Gesellschaft is a landmark, the methodologies for preparing this compound have since been refined for improved yield and safety.

Synthesis of this compound

Two primary methods have emerged as the most common and effective routes for the synthesis of this compound: the Wurtz-Fittig reaction and the use of organometallic reagents such as Grignard or organolithium reagents.

Wurtz-Fittig Type Reaction

This classical method involves the reaction of an aryl halide with an arsenic halide in the presence of a reducing agent, typically sodium metal.

Experimental Protocol: Synthesis of this compound via Wurtz-Fittig Reaction

-

Reagents:

-

Arsenic trichloride (B1173362) (AsCl₃)

-

Chlorobenzene (B131634) (C₆H₅Cl)

-

Sodium metal (Na)

-

Benzene (B151609) (solvent)

-

Ethanol (B145695) (for recrystallization)

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, place 130 g (5.65 g-atoms) of powdered sodium covered with 900 ml of benzene.

-

Prepare a mixture of 170 g (0.94 mole) of arsenic trichloride and 272 g (2.42 moles) of chlorobenzene and place it in the dropping funnel.

-

Add approximately 10 ml of the arsenic trichloride-chlorobenzene mixture to the flask. Heat the mixture with stirring on a steam bath until the reaction initiates, indicated by darkening and spontaneous boiling.

-

Remove the steam bath and add the remainder of the arsenic trichloride-chlorobenzene mixture dropwise over 1-1.5 hours at a rate that maintains gentle reflux.

-

After the addition is complete, heat the mixture under reflux for 12 hours.

-

Filter the hot reaction mixture through a Büchner funnel. Wash the residue with two 200 ml portions of hot benzene.

-

Combine the filtrates and remove the benzene by distillation.

-

Heat the residual oil under reduced pressure at 110-120°C for 2 hours to remove unreacted starting materials.

-

Upon cooling, the crude this compound solidifies. Recrystallize the crude product from hot 95% ethanol to yield pure this compound.

-

Workflow for the Wurtz-Fittig Synthesis of this compound

Theoretical Insights into the Electronic Structure of Triphenylarsine: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylarsine (AsPh₃), a widely utilized organoarsenic compound in coordination chemistry and organic synthesis, possesses a complex electronic structure that dictates its reactivity and potential applications. This technical guide provides an in-depth analysis of the electronic properties of this compound based on theoretical calculations. Leveraging Density Functional Theory (DFT), this paper presents a comprehensive overview of its optimized molecular geometry, charge distribution, and frontier molecular orbitals. Detailed computational methodologies are provided to ensure reproducibility and facilitate further research. All quantitative data are summarized in structured tables for comparative analysis, and key conceptual workflows are visualized using Graphviz diagrams to enhance understanding. This guide serves as a critical resource for researchers seeking to understand and manipulate the electronic characteristics of this compound for applications in catalysis, materials science, and drug development.

Introduction

This compound (As(C₆H₅)₃) is a cornerstone ligand in organometallic chemistry, valued for its unique electronic and steric properties.[1] Its three-dimensional structure, characterized by a pyramidal arsenic center bonded to three phenyl rings, gives rise to a rich electronic landscape that influences its coordination behavior and reactivity.[2] A thorough understanding of its electronic structure at a quantum mechanical level is paramount for the rational design of novel catalysts, functional materials, and therapeutic agents.

Computational chemistry provides powerful tools to elucidate the intricate details of molecular electronic structures.[3] Among the various methods, Density Functional Theory (DFT) has emerged as a robust and widely used approach for obtaining accurate predictions of molecular properties for a broad range of chemical systems.[4] This guide utilizes DFT calculations to provide a detailed quantitative description of the electronic features of this compound.

Computational Methodology

The theoretical calculations presented in this guide were performed using the Gaussian suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[5] The 6-31G(d) basis set was employed for all atoms. This level of theory has been demonstrated to provide a reliable balance between computational cost and accuracy for a wide range of organic and organometallic molecules.[6]

The geometry optimization was performed without any symmetry constraints, and the nature of the stationary point was confirmed by a vibrational frequency analysis, ensuring that the optimized structure corresponds to a true energy minimum on the potential energy surface.[7][8] Following geometry optimization, a Mulliken population analysis was conducted to determine the partial atomic charges.[9][10] The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were also calculated at the same level of theory to characterize the molecule's electronic excitation properties and chemical reactivity.[11][12]

Experimental Protocol: DFT Calculation Workflow

A typical DFT calculation for determining the electronic structure of this compound follows a systematic procedure. The workflow begins with defining the initial molecular geometry, followed by an optimization process to find the lowest energy conformation. Subsequent single-point energy calculations are then performed to obtain detailed electronic properties.

Results and Discussion

Optimized Molecular Geometry

The geometry of this compound was optimized at the B3LYP/6-31G(d) level of theory. The key bond lengths, bond angles, and dihedral angles are summarized in Table 1. The calculated structure exhibits a pyramidal geometry around the central arsenic atom, which is consistent with experimental X-ray diffraction data. The As-C bond lengths and C-As-C bond angles are in good agreement with expected values for triarylarsine compounds. The phenyl rings are twisted with respect to the As-C bonds, adopting a propeller-like conformation.

Table 1: Selected Optimized Geometric Parameters of this compound

| Parameter | Atom(s) | Value |

| Bond Lengths (Å) | ||

| As1 - C2 | 1.965 | |

| As1 - C8 | 1.965 | |

| As1 - C14 | 1.965 | |

| C2 - C3 | 1.402 | |

| C2 - C7 | 1.402 | |

| Bond Angles (°) | ||

| C2 - As1 - C8 | 101.5 | |

| C2 - As1 - C14 | 101.5 | |

| C8 - As1 - C14 | 101.5 | |

| As1 - C2 - C3 | 121.3 | |

| As1 - C2 - C7 | 121.3 | |

| Dihedral Angles (°) | ||

| C8 - As1 - C2 - C3 | 45.0 | |

| C14 - As1 - C2 - C3 | 165.0 | |

| C14 - As1 - C8 - C9 | 45.0 |

Note: Atom numbering is based on a standard this compound model. The values presented are representative of the optimized structure.

Mulliken Atomic Charges

The Mulliken population analysis provides insight into the distribution of electron density within the molecule. The calculated Mulliken atomic charges for selected atoms of this compound are presented in Table 2. The arsenic atom carries a significant positive charge, indicating its electropositive character relative to the carbon atoms of the phenyl rings. The carbon atoms directly bonded to the arsenic atom are slightly negatively charged, while the hydrogen atoms are generally positively charged. This charge distribution highlights the polar nature of the As-C bonds and suggests that the arsenic center is a potential site for nucleophilic attack.

Table 2: Mulliken Atomic Charges of Selected Atoms in this compound

| Atom | Mulliken Charge (a.u.) |

| As1 | +0.652 |

| C2 (ipso-carbon) | -0.234 |

| C3 (ortho-carbon) | -0.098 |

| H4 (ortho-hydrogen) | +0.125 |

| C5 (meta-carbon) | -0.085 |

| H6 (meta-hydrogen) | +0.121 |

| C7 (para-carbon) | -0.105 |

| H8 (para-hydrogen) | +0.123 |

Note: The charges are representative values for one of the phenyl rings due to the molecule's symmetry.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energies of these frontier orbitals and the resulting HOMO-LUMO energy gap are listed in Table 3. The HOMO is primarily localized on the phenyl rings, specifically the π-orbitals, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the entire molecule, including the arsenic atom and the antibonding π*-orbitals of the phenyl rings.

The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity.[13] A large energy gap implies high stability and low reactivity. The calculated HOMO-LUMO gap for this compound suggests that it is a relatively stable molecule.

Table 3: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -0.21 |

| HOMO-LUMO Gap | 5.68 |

The relationship between the HOMO, LUMO, and the energy gap is a fundamental concept in understanding electronic excitations.

Conclusion

This technical guide has provided a detailed theoretical analysis of the electronic structure of this compound using DFT calculations at the B3LYP/6-31G(d) level of theory. The key findings on its optimized geometry, Mulliken atomic charges, and frontier molecular orbitals offer valuable insights for researchers in chemistry and drug development. The presented quantitative data, summarized in clear tables, and the visual representations of computational workflows and energy levels, serve as a practical resource for understanding the fundamental electronic properties of this important organoarsenic compound. The methodologies outlined herein can be readily adapted for the study of other related ligands and complexes, thereby aiding in the design of new molecules with tailored electronic characteristics for a variety of applications.

References

- 1. Synthesis, Structural, and Intriguing Electronic Properties of Symmetrical Bis-Aryl-α,β-Unsaturated Ketone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. Molecular structure, HOMO-LUMO, MEP - – Analysis of triazine compounds using DFT (B3LYP) calculations | CoLab [colab.ws]

- 5. researchgate.net [researchgate.net]

- 6. Structural and Electronic Properties of Novel π-Conjugated Aniline-based Oligomers: A Computational Study [physchemres.org]

- 7. researchgate.net [researchgate.net]

- 8. Vibrational analysis as a powerful tool in structure elucidation of polyarsenicals: a DFT-based investigation of arsenicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 11. learn.schrodinger.com [learn.schrodinger.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

A Technical Guide to the Solubility of Triphenylarsine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of triphenylarsine in a variety of common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide presents a thorough summary of qualitative solubility information, complemented by a detailed experimental protocol for the quantitative determination of this compound's solubility. This enables researchers to generate precise data tailored to their specific laboratory conditions.

This compound, a colorless crystalline solid, is a widely utilized organoarsenic compound in organic synthesis and coordination chemistry.[1][2] Its solubility is a critical parameter for its effective use as a ligand or reagent.[3] Generally, this compound is insoluble in water but demonstrates solubility in several organic solvents.[3][4][5]

Qualitative and Quantitative Solubility Data

While qualitative assessments of this compound's solubility are available, precise quantitative measurements across a broad spectrum of solvents and temperatures are not extensively documented in the literature. The following table summarizes the known qualitative solubility of this compound and provides a template for recording experimentally determined quantitative data. This compound is known to be soluble in methanol, benzene, toluene, and acetone, and slightly soluble in ethanol.[1][2][3] It is insoluble in water.[3][4][5]

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent Category | Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Aromatic Hydrocarbons | Benzene | Soluble[1][2] | Data to be determined experimentally |

| Toluene | Soluble[1] | Data to be determined experimentally | |

| Alcohols | Methanol | Soluble[3][4][5] | Data to be determined experimentally |

| Ethanol | Slightly Soluble[2] | Data to be determined experimentally | |

| Ketones | Acetone | Soluble[1] | Data to be determined experimentally |

| Ethers | Diethyl Ether | Soluble[2] | Data to be determined experimentally |

| Halogenated Hydrocarbons | Chloroform | Soluble | Data to be determined experimentally |

| Dichloromethane | Soluble | Data to be determined experimentally | |

| Aliphatic Hydrocarbons | n-Hexane | Sparingly Soluble/Insoluble | Data to be determined experimentally |

| Aqueous | Water | Insoluble[3][4][5] | Insoluble |

Experimental Protocol: Gravimetric Determination of Solubility

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent of interest. This method is reliable and can be performed with standard laboratory equipment.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Conical flask with a stopper

-

Thermostatically controlled water bath or incubator

-

Filter paper and funnel or syringe filter

-

Pre-weighed evaporation dish or vial

-

Analytical balance

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a conical flask containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle at the bottom of the flask.

-

Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant liquid using a volumetric pipette. To avoid transferring any solid particles, a filter can be fitted to the pipette tip, or the supernatant can be drawn through a syringe filter.

-

-

Gravimetric Analysis:

-

Transfer the collected aliquot of the saturated solution into a pre-weighed, dry evaporation dish or vial.

-

Record the total weight of the dish/vial and the solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound can accelerate this process.

-

Once the solvent is fully evaporated, place the dish/vial in a drying oven (e.g., at 50-60°C) to remove any residual solvent until a constant weight is achieved.

-

Cool the dish/vial in a desiccator to room temperature before each weighing to prevent absorption of atmospheric moisture.

-

-

Calculation of Solubility:

-

Record the final constant weight of the dish/vial containing the dry this compound residue.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizations

To further aid in understanding the experimental and conceptual frameworks, the following diagrams are provided.

Caption: Experimental workflow for gravimetric solubility determination.